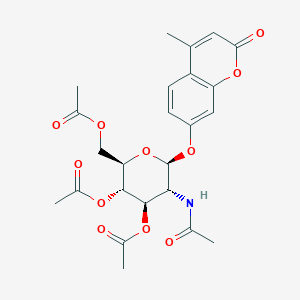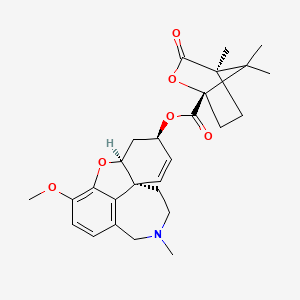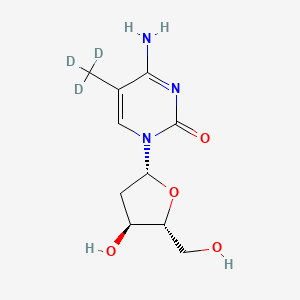
5-Methyl-2'-deoxy Cytidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
5-Me-dC can undergo transformations through chemical reactions, such as being converted into 5-formyl-2'-deoxycytidine (5-CHO-dC) under specific conditions like gamma-irradiation or treatment with Fenton-type reagents, suggesting its susceptibility to oxidative stress in cells (Murata‐Kamiya et al., 1999). Furthermore, the synthesis of related compounds, such as 2'-deoxy-2',2'-difluorocytidine and 2'-deoxy-2'-methylenecytidine, demonstrates the potential for generating potent inhibitors of biological processes like ribonucleotide reductase, showcasing the chemical versatility and potential therapeutic applications of modified nucleosides (Baker et al., 1991).
Wissenschaftliche Forschungsanwendungen
DNA Oxidation Processes
5-Methyl-2'-deoxy Cytidine plays a critical role in gene regulation as an epigenetic signal. Its oxidation products are involved in both DNA demethylation processes and DNA damage. A study by Bucher et al. (2014) highlighted the photochemical production of the 5-methyl-2'-deoxycytidine radical cation, which is important for understanding DNA oxidation mechanisms (Bucher et al., 2014).
DNA Methylation Assessment
Friso et al. (2002) developed a method for the quantitative determination of 5-methyl-2'-deoxycytidine in human DNA, demonstrating the importance of this compound in understanding DNA methylation, a key epigenetic modification (Friso et al., 2002).
Epigenetic Remodeling in Cancer Treatment
Murgo (2005) discussed the use of cytidine analogs, like 5-aza-2'-deoxycytidine, as DNA methyltransferase inhibitors in cancer therapy. These inhibitors are vital for epigenetic remodeling, which is crucial for reactivating gene expression in cancer cells (Murgo, 2005).
Mechanisms of DNA Methylation Inhibitors
Champion et al. (2010) provided insights into the inhibition of DNA methyltransferases by zebularine, another cytidine analog. Understanding these mechanisms is essential for developing new treatments targeting DNA methylation in diseases (Champion et al., 2010).
DNA Methylation in Human Diseases
Zhang et al. (2019) established a method for detecting cytidine modifications in human urine, which could serve as a non-invasive diagnostic tool for various diseases, highlighting the clinical significance of 5-methyl-2'-deoxycytidine (Zhang et al., 2019).
Role in Genetic Mutagenesis
Jackson-Grusby et al. (1997) explored the mutagenic effects of the cytosine analog 5-aza-2'-deoxycytidine, used in clinical settings for reactivating silenced genes. Understanding its mutagenic mechanism is crucial for optimizing its therapeutic use (Jackson-Grusby et al., 1997).
Safety And Hazards
Unfortunately, I couldn’t find specific information on the safety and hazards of 5-Methyl-2’-deoxy Cytidine-d3 from the web search results.
Zukünftige Richtungen
5-Methyl-2’-deoxy Cytidine-d3 is used in various research areas. For instance, stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner2. It can also be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc2.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for comprehensive and personalized advice.
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCHPKXVUGJYGU-BXKFBODDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2'-deoxy Cytidine-d3 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


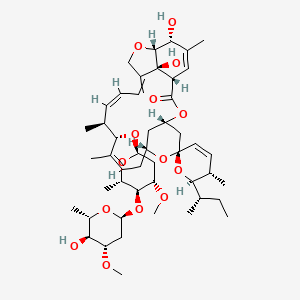
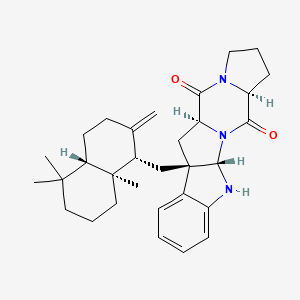
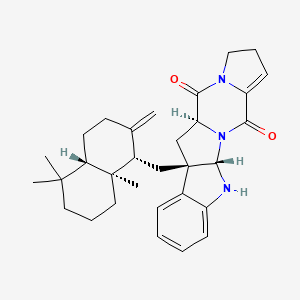
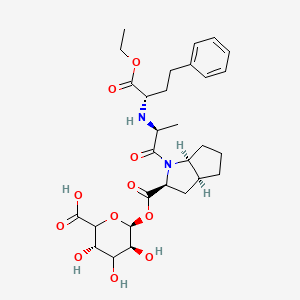
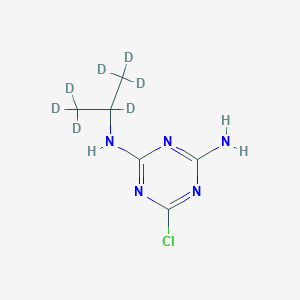
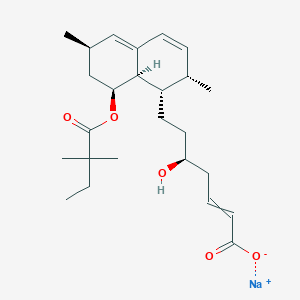
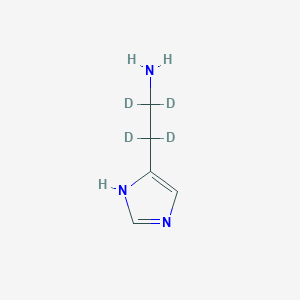
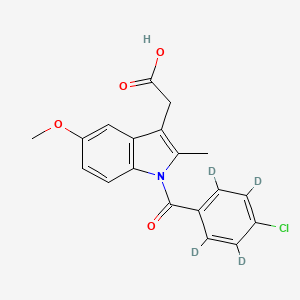
![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)
